GSK 1562590 hydrochloride

Overview

Description

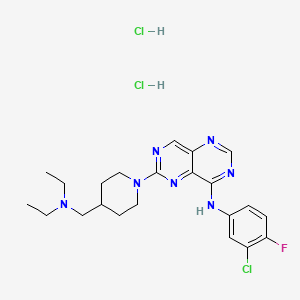

GSK 1562590 hydrochloride is a high affinity and selective urotensin II (UT) receptor antagonist . It exhibits selectivity for UT receptors over a range of G protein-coupled receptors (GPCRs), ion channels, enzymes, and neurotransmitter transporters .

Molecular Structure Analysis

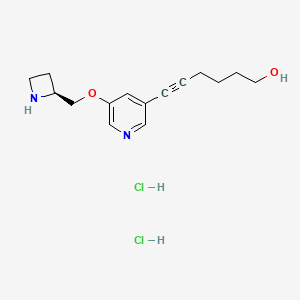

The molecular weight of GSK 1562590 hydrochloride is 617.95 . Its chemical formula is C30H30Cl2N4O4.HCl . The chemical name is N - [ (1 R )-1- [3’- (Aminocarbonyl) [1,1’-biphenyl]-4-yl]-2- (1-pyrrolidinyl)ethyl]-6,7-dichloro-2,3-dihydro- N -methyl-3-oxo-4 H -1,4-benzoxazine-4-acetamide hydrochloride .Physical And Chemical Properties Analysis

GSK 1562590 hydrochloride is soluble to 100 mM in DMSO . It should be stored at +4°C .Scientific Research Applications

GSK 1562590 Hydrochloride: A Comprehensive Analysis of Scientific Research Applications

Cardiovascular Research: GSK 1562590 hydrochloride is a high-affinity and selective antagonist of the urotensin II (UT) receptor, which plays a significant role in cardiovascular function. It suppresses human urotensin-II-induced contraction of isolated rat aorta both in vitro and ex vivo, making it a valuable tool for studying vascular reactivity and potential therapeutic interventions for vascular disorders .

Hypertension Studies: This compound has been shown to inhibit the human urotensin-II-induced increase in mean blood pressure in vivo. This suggests its potential application in researching new treatments for hypertension and other related cardiovascular diseases .

Receptor Binding Affinity Analysis: With high pKi values at monkey, human, mouse, cat, and rat recombinant receptors, GSK 1562590 hydrochloride serves as an excellent candidate for studying receptor binding affinity across different species, aiding in the understanding of interspecies differences in receptor pharmacology .

Selectivity Profiling: GSK 1562590 hydrochloride exhibits selectivity for UT receptors over a range of G-protein-coupled receptors (GPCRs), ion channels, enzymes, and neurotransmitter transporters. This selectivity makes it an important compound for profiling the specificity of UT receptors in various biological processes .

Cell Biology Research: As a versatile ligand that binds to ion channel receptor sites, activating them, GSK 1562590 hydrochloride is used in cell biology research to study cell signaling pathways involving ion channels and their physiological roles .

Peptide and Protein Interaction Studies: The ability of this compound to interact with peptides and proteins makes it a useful tool for investigating these interactions, which are crucial for understanding many biological processes and developing new therapeutic agents .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-[4-[(1R)-1-[[2-(6,7-dichloro-3-oxo-1,4-benzoxazin-4-yl)acetyl]-methylamino]-2-pyrrolidin-1-ylethyl]phenyl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30Cl2N4O4.ClH/c1-34(28(37)17-36-25-14-23(31)24(32)15-27(25)40-18-29(36)38)26(16-35-11-2-3-12-35)20-9-7-19(8-10-20)21-5-4-6-22(13-21)30(33)39;/h4-10,13-15,26H,2-3,11-12,16-18H2,1H3,(H2,33,39);1H/t26-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVXEMMIPYMBLL-SNYZSRNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CN1CCCC1)C2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)N)C(=O)CN4C(=O)COC5=CC(=C(C=C54)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CN1CCCC1)C2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)N)C(=O)CN4C(=O)COC5=CC(=C(C=C54)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31Cl3N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

GSK 1562590 hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

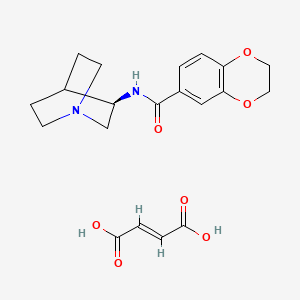

![6,7-Dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine;hydrochloride](/img/structure/B560245.png)